molecular formula C10H6F3N3O B12049462 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine

3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine

Cat. No.: B12049462
M. Wt: 241.17 g/mol
InChI Key: FKAYLTBNFRVQMU-UHFFFAOYSA-N
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Description

3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that contains both pyridazine and pyridine rings. The presence of a trifluoromethyl group and a hydroxyl group makes this compound potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine: Similar structure with a different position of the pyridine ring.

    3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine: Another positional isomer.

    3-Hydroxy-6-(3-pyridinyl)-4-methylpyridazine: Similar compound without the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine may impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to its analogs.

Properties

Molecular Formula

C10H6F3N3O

Molecular Weight

241.17 g/mol

IUPAC Name

3-pyridin-3-yl-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)7-4-8(15-16-9(7)17)6-2-1-3-14-5-6/h1-5H,(H,16,17)

InChI Key

FKAYLTBNFRVQMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=O)C(=C2)C(F)(F)F

Origin of Product

United States

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